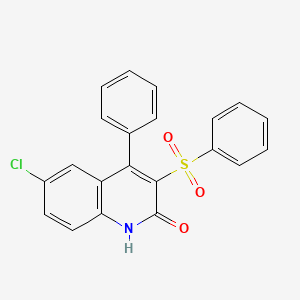

6-chloro-4-phenyl-3-(phenylsulfonyl)quinolin-2(1H)-one

Description

6-Chloro-4-phenyl-3-(phenylsulfonyl)quinolin-2(1H)-one is a quinolin-2(1H)-one derivative characterized by a chloro substituent at position 6, a phenyl group at position 4, and a phenylsulfonyl moiety at position 2. This compound was synthesized via chlorination and sulfonylation reactions starting from precursor quinolinones, achieving a 64% yield under optimized conditions . Quinolin-2(1H)-ones are recognized for their pharmacological relevance, including roles as antitumor, antiviral, and enzyme-targeting agents .

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO3S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)20(21(24)23-18)27(25,26)16-9-5-2-6-10-16/h1-13H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSPRGXXCVWVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-3-(phenylsulfonyl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

Introduction of Substituents: The chloro, phenyl, and phenylsulfonyl groups can be introduced through electrophilic aromatic substitution, nucleophilic aromatic substitution, or sulfonylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-phenyl-3-(phenylsulfonyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can target the sulfonyl group or the quinoline core.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the substituents on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents, sulfonyl chlorides, or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce desulfonylated quinoline derivatives.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological targets.

Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infectious diseases.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-3-(phenylsulfonyl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at positions 3, 4, and 6, which modulate physicochemical properties and bioactivity.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity : The phenylsulfonyl and chloro groups contribute to a higher logP (predicted ~5.2) compared to hydroxy-substituted analogs (logP ~1.5–2.5), favoring membrane permeability but reducing aqueous solubility.

- Thermal Stability : Hydroxy-substituted derivatives (e.g., 2b) exhibit high melting points (>300°C) due to hydrogen bonding, whereas sulfonyl-containing analogs may show lower thermal stability .

Pharmacokinetic Considerations

- logD and Solubility : The target compound’s logD (~4.2) suggests favorable blood-brain barrier penetration, whereas hydroxy analogs (logD ~0.5–1.5) may require formulation optimization for bioavailability.

Biological Activity

6-Chloro-4-phenyl-3-(phenylsulfonyl)quinolin-2(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured format.

The molecular formula of this compound is , with a molecular weight of approximately 295.78 g/mol. It is characterized by the presence of a chloro group, a phenyl group, and a sulfonyl moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has demonstrated notable antiproliferative effects against various cancer cell lines.

Case Studies

-

Study on Colon Cancer Cell Lines :

- Objective : To evaluate the antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116).

- Findings : The compound exhibited an IC50 value in the low micromolar range, indicating significant inhibitory activity against these cell lines.

- Mechanism : Docking studies suggested that the compound interacts with key binding sites in the PI3Kα pathway, which is crucial for cancer cell proliferation .

-

Structure-Activity Relationship (SAR) :

- Objective : To explore how modifications to the quinoline structure affect biological activity.

- Results : Variations in substituents on the phenyl ring and sulfonyl group were found to influence the potency of the compound. For instance, compounds with additional electron-withdrawing groups showed enhanced activity .

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinase Activity : The compound has been shown to inhibit key kinases involved in cancer progression, such as PI3Kα and AKT.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers .

Data Table: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 8.9 | PI3Kα inhibition |

| HCT-116 | 3.3 | Induction of apoptosis |

| MCF7 (Breast) | 5.0 | Cell cycle arrest |

| A549 (Lung) | 12.0 | Inhibition of angiogenesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.